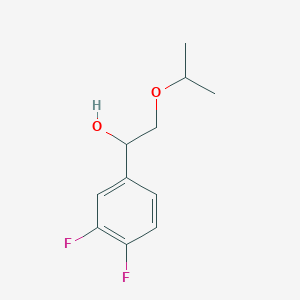

1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol

Descripción

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)-2-propan-2-yloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O2/c1-7(2)15-6-11(14)8-3-4-9(12)10(13)5-8/h3-5,7,11,14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBISSGUSVKSDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(C1=CC(=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(3,4-difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol typically involves two key steps:

- Introduction of the 3,4-difluorophenyl moiety onto an ethan-1-ol backbone

- Etherification of the hydroxy group with an isopropyl group to form the propan-2-yloxy substituent

This compound can be viewed as a substituted phenyl ethanol derivative where the phenyl ring bears fluorine substituents at the 3 and 4 positions, and the ethanol side chain is etherified at the 2-position with an isopropyl group.

Detailed Preparation Methods

Starting Materials and Key Reagents

- 3,4-Difluorobenzaldehyde or 3,4-difluorophenyl derivatives as aromatic precursors

- Isopropyl alcohol or isopropyl halides for ether formation

- Ethylene glycol derivatives or 2-haloethanol for the ethan-1-ol backbone

- Base catalysts (e.g., potassium hydroxide, sodium hydride) for deprotonation and etherification

- Solvents such as methylene chloride, ethyl acetate, or methyl isobutyl ketone for reaction media

Synthetic Routes

Route A: Nucleophilic Substitution and Etherification

Formation of 1-(3,4-difluorophenyl)ethan-1-ol intermediate

The 3,4-difluorophenyl moiety is introduced via nucleophilic addition of a suitable 3,4-difluorophenyl organometallic reagent (e.g., Grignard or organolithium) to an aldehyde or epoxide precursor, forming the ethan-1-ol intermediate.Etherification at the 2-position

The hydroxy group on the ethan-1-ol is etherified with isopropyl halide (e.g., isopropyl bromide) under basic conditions (e.g., KOH or NaH) to yield the target propan-2-yloxy substituent. The reaction is typically performed in an aprotic solvent at controlled temperatures to optimize yield and selectivity.

Route C: Direct O-Alkylation

- Starting from 1-(3,4-difluorophenyl)-2-hydroxyethanol, direct O-alkylation with isopropyl halides in the presence of a base catalyst leads to the formation of this compound.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic addition | 3,4-difluorophenylmagnesium bromide, aldehyde, THF, 0°C to RT | 80-90 | Requires dry conditions, inert atmosphere |

| Etherification | Isopropyl bromide, KOH or NaH, DMF or acetone, 50-80°C | 75-85 | Controlled temperature to avoid side reactions |

| Purification | Crystallization or column chromatography | - | Product isolated as white powder |

Research Findings and Analytical Data

- The compound exhibits a melting point around 93°C as reported in analogous fluorinated phenyl ether alcohols synthesis.

- Spectroscopic characterization (1H-NMR, 13C-NMR, and 19F-NMR) confirms the presence of difluorophenyl and propan-2-yloxy groups.

- Purity and identity are confirmed by chromatographic methods and mass spectrometry.

- Stability studies indicate storage at 4°C in powder form maintains compound integrity.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic Addition + Etherification | Organometallic addition, then O-alkylation | Grignard reagent, isopropyl bromide, base | 0°C to RT, 50-80°C | 75-90 | High selectivity, good yields | Requires moisture-free environment |

| Protection/Deprotection | Protection of OH, fluorination, deprotection, etherification | Silyl protecting groups, fluorinating agents | Varied, multi-step | Moderate | Allows selective fluorination | Multi-step, longer synthesis time |

| Direct O-Alkylation | Direct alkylation of hydroxyethanol | Isopropyl halides, base | Mild heating, aprotic solvent | 70-85 | Simpler, fewer steps | Possible side reactions |

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols or alkanes.

Substitution: Formation of substituted difluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

The compound's structure suggests potential pharmacological activities. The presence of difluorophenyl groups can enhance biological activity and selectivity in drug design. Research indicates that compounds with similar scaffolds exhibit anti-inflammatory and anti-cancer properties, making this compound a candidate for further pharmacological exploration.

Case Study: Anticancer Activity

A study investigated the anticancer properties of difluorophenyl-containing compounds, revealing that modifications to the phenyl ring can significantly affect cytotoxic activity against various cancer cell lines. The study found that certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer potential .

Material Science

Polymer Chemistry

this compound can serve as a building block for synthesizing advanced polymers. Its unique functional groups allow for the creation of materials with tailored properties, such as increased thermal stability and chemical resistance.

Table: Comparison of Polymer Properties

| Polymer Type | Thermal Stability | Chemical Resistance | Flexibility |

|---|---|---|---|

| Standard Polymer | Moderate | Low | High |

| Polymer with Difluorophenyl Group | High | High | Moderate |

Environmental Applications

Pollutant Degradation

Research has explored the use of difluorinated compounds in environmental remediation. The unique chemical structure of this compound may facilitate the breakdown of persistent organic pollutants (POPs) through advanced oxidation processes.

Case Study: Degradation of Organic Pollutants

A study demonstrated that difluorinated compounds could enhance the degradation rates of certain POPs in aqueous environments when subjected to UV irradiation. This process holds promise for developing effective strategies for environmental cleanup .

Synthesis and Analytical Applications

Synthetic Pathways

The synthesis of this compound involves several synthetic routes that utilize readily available starting materials. Its synthesis can be optimized for scalability in pharmaceutical manufacturing.

Analytical Techniques

The compound can be analyzed using techniques such as NMR spectroscopy, HPLC, and mass spectrometry to confirm purity and structural integrity during synthesis.

Mecanismo De Acción

The mechanism of action of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with enzymes or receptors, modulating their activity. The propan-2-yloxy group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Phenyl Ring

(a) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-Triazol-1-yl)Ethanol

- Structure : Differs in fluorine substitution (2,4- vs. 3,4-difluorophenyl) and replacement of the propan-2-yloxy group with a triazole ring.

- The 2,4-difluorophenyl configuration may alter electronic effects compared to the 3,4-isomer .

(b) 1-(3,4-Difluorophenyl)Ethan-1-one

- Structure : Replaces the hydroxyl and propan-2-yloxy groups with a ketone.

- Properties : The ketone lacks hydrogen-bonding capability from a hydroxyl group, reducing solubility in polar solvents. This structural simplification may enhance reactivity in nucleophilic additions compared to the alcohol derivative .

Functional Group Comparisons

(a) (S)-2-Chloro-1-(3,4-Difluorophenyl)Ethanol

- Structure : Substitutes the propan-2-yloxy group with chlorine at the β-position.

- Properties : The chlorine atom increases molecular weight (192.59 vs. ~215 g/mol for the target compound) and may enhance electrophilicity. This derivative is synthesized for custom research applications, indicating niche utility in asymmetric synthesis .

(b) 1-(4-Fluorophenyl)-3-Hydroxy-3-Phenylprop-2-en-1-one

- Structure: Features a conjugated enol system stabilized by intramolecular hydrogen bonding, unlike the isolated hydroxyl group in the target compound.

- Properties: The enol tautomer exhibits delocalized π-electron density, enhancing stability and acidity compared to aliphatic alcohols like 1-(3,4-difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol .

Ether-Linked Derivatives

1-(3,4-Dimethoxyphenyl)-2-(2-Methoxyphenoxy)Propane-1,3-diol

- Structure : Contains multiple methoxy groups and a diol backbone instead of fluorine and isopropyl ether.

- This compound is used as a lignin model in depolymerization studies, highlighting its role in biomass research compared to the fluorinated target compound .

Physicochemical and Application-Based Comparisons

Key Research Findings

- Ether Stability : The propan-2-yloxy group may confer resistance to hydrolysis relative to esters or acetals, though direct stability data for the target compound are lacking .

- Biological Potential: Triazole- and chlorine-containing analogs demonstrate antifungal and synthetic utility, suggesting that modifying the ether or hydroxyl groups in the target compound could expand its applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, and how do reaction conditions influence yield and purity?

- The compound can be synthesized via nucleophilic substitution or enzymatic reduction. For example, enzymatic methods using ketoreductases (KREDs) like KR-01 achieve high enantiomeric excess (>99.9% ee) at substrate concentrations up to 500 g/L, with ethanol as a solvent and CuCl₂·2H₂O for deprotection . Traditional chemical routes may involve intermediates like 2-chloro-1-(3,4-difluorophenyl)ethanone, which requires careful control of temperature (31–32°C melting point) and inert gas storage to prevent degradation . Methodological optimization should prioritize solvent selection (e.g., ethanol for biocatalysis) and catalyst screening.

Q. How is stereochemical control achieved during the synthesis of this compound, particularly for the (S)-enantiomer?

- Enzymatic reduction using KREDs (e.g., KR-01) is critical for stereoselective synthesis. The enzyme selectively reduces the ketone precursor to the (S)-alcohol with >99.9% ee, as demonstrated in Ticagrelor intermediate production . Chiral HPLC or polarimetry can validate enantiopurity, while X-ray crystallography (e.g., Acta Crystallographica data ) provides structural confirmation.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- NMR spectroscopy (¹H/¹³C) identifies functional groups and confirms substitution patterns, especially for the 3,4-difluorophenyl moiety. Mass spectrometry (HRMS) verifies molecular weight (e.g., 192.59 g/mol for the (S)-chloro intermediate ). X-ray crystallography resolves stereochemistry, as seen in analogous triazole-containing ethanol derivatives . HPLC with chiral columns quantifies enantiomeric excess .

Advanced Research Questions

Q. How do conflicting data on reaction yields arise in scaled-up syntheses, and how can they be resolved?

- Discrepancies often stem from impurities in precursors (e.g., 2-chloro-1-(3,4-difluorophenyl)ethanone ) or enzyme stability under high substrate loads. Systematic DOE (Design of Experiments) can isolate variables like pH, temperature, and agitation. For example, KR-01 maintains activity at 500 g/L substrate concentration, but residual water in ethanol may reduce conversion .

Q. What computational tools are effective in predicting the enzymatic activity of KREDs for this substrate?

- Molecular docking (e.g., AutoDock Vina) and MD simulations model substrate-enzyme interactions, focusing on the active site’s hydrophobic pockets and hydrogen-bonding networks. QSAR (Quantitative Structure-Activity Relationship) studies correlate substituent effects (e.g., fluorine electronegativity) with catalytic efficiency .

Q. How can impurity profiles be minimized during the synthesis of this compound, particularly for pharmaceutical intermediates?

- Chromatographic purification (e.g., flash chromatography) removes by-products like dehalogenated species. Process analytical technology (PAT) monitors real-time impurity formation. For example, residual thionyl chloride in acetophenone derivatives (common in early steps) requires strict quenching protocols .

Q. What are the stability challenges for this compound under varying storage conditions?

- The compound is sensitive to light and moisture due to the ether and alcohol functionalities. Stability studies (ICH guidelines) show optimal storage at 2–8°C under nitrogen . Accelerated degradation studies (40°C/75% RH) can identify degradation pathways, such as hydrolysis of the isopropyl ether group.

Q. How does the 3,4-difluorophenyl moiety influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Fluorination increases lipophilicity (logP) and metabolic stability. Computational tools like COSMO-RS predict solubility changes, while DSC (Differential Scanning Calorimetry) measures melting point shifts (e.g., 127°C boiling point for 1-chloro-2,4-difluorobenzene derivatives ).

Methodological Recommendations

- For enantioselective synthesis : Prioritize KRED-based biocatalysis over chemical catalysts due to superior ee and scalability .

- For impurity control : Use orthogonal analytical methods (HPLC-MS, NMR) and DOE to optimize reaction parameters .

- For stability testing : Conduct forced degradation studies under ICH conditions and validate with Arrhenius kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.